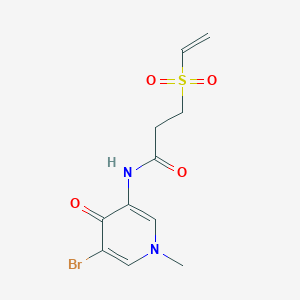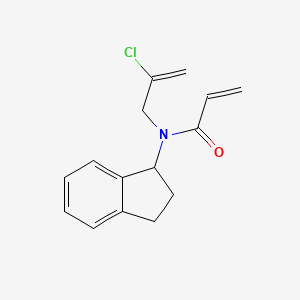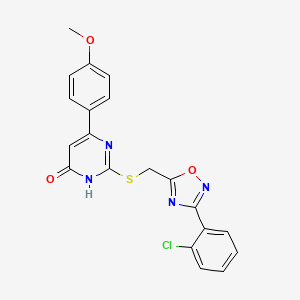![molecular formula C24H24ClFN4O2 B2596590 {6-Chloro-4-[4-(4-fluorophényl)pipérazin-1-yl]quinoléin-3-yl}(morpholin-4-yl)méthanone CAS No. 1326830-76-5](/img/structure/B2596590.png)
{6-Chloro-4-[4-(4-fluorophényl)pipérazin-1-yl]quinoléin-3-yl}(morpholin-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound depends on its specific targets. For example, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, can interact with multiple receptors and bind with high affinity . This suggests that 6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone may also interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Méthodes De Préparation
The synthesis of {6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Comparaison Avec Des Composés Similaires
Similar compounds to {6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone include other quinoline derivatives such as chloroquine and quinine. These compounds share a similar quinoline core but differ in their substituents, which can significantly affect their biological activity and therapeutic potential. The unique combination of the piperazine and morpholine moieties in {6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone distinguishes it from other quinoline derivatives and contributes to its unique properties .
Propriétés
IUPAC Name |
[6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN4O2/c25-17-1-6-22-20(15-17)23(21(16-27-22)24(31)30-11-13-32-14-12-30)29-9-7-28(8-10-29)19-4-2-18(26)3-5-19/h1-6,15-16H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWFDJSLVWUTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2596511.png)
![2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate](/img/structure/B2596516.png)
![1-(2,5-Difluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2596519.png)

![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]but-2-ynamide](/img/structure/B2596521.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2596523.png)

![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2596526.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2596527.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2596528.png)
![N-[3-(diethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2596529.png)

